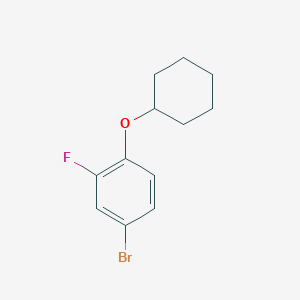

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

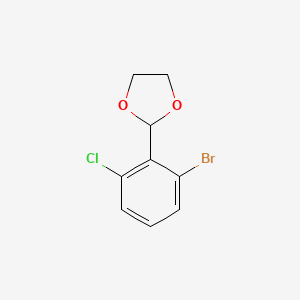

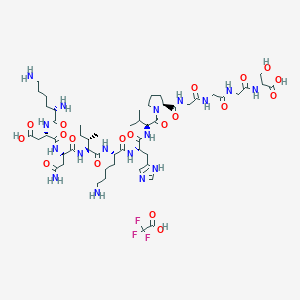

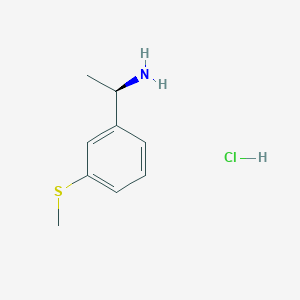

“4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a formula C6H6. This benzene ring is substituted with a bromo group at the 4th position, a cyclohexyloxy group at the 1st position, and a fluoro group at the 2nd position .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene” can be inferred from related compounds. For instance, 1-Bromo-4-chlorocyclohexane and 1-Bromo-4-isopropylcyclohexane are similar compounds that contain a cyclohexane ring with a bromo group at the 1st position .Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination process for halobenzenes, including mechanisms involving halogenated benzene derivatives, illustrates the complex pathways and side reactions in the synthesis of fluorinated aromatic compounds. This process highlights the intricate balance between dehalogenation and fluorination reactions, critical for developing new synthesis strategies for fluorinated materials (Horio et al., 1996).

Synthon for 18F-Arylation Reactions

Research on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene demonstrates its importance in 18F-arylation reactions, which are pivotal in the field of radiopharmaceuticals for PET imaging. The work explores various pathways to optimize the synthesis, highlighting the compound's role in developing diagnostic agents (Ermert et al., 2004).

Suzuki-Miyaura Coupling Reactions

The use of halogenated benzenes in Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles demonstrates the preparation of fluorinated biphenyl derivatives. This research is fundamental for developing pharmaceuticals and novel materials, showcasing the versatility of halogenated benzenes in creating complex molecular structures (Sadeghi Erami et al., 2017).

Future Directions

Future research could focus on the synthesis, characterization, and application of “4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene”. For instance, a study on 4-phenyl-1,8-naphthalimide suggested its potential use in sensing hydrophobic environments . Another study on catalytic protodeboronation of pinacol boronic esters suggested its potential use in formal anti-Markovnikov hydromethylation of alkenes .

Mechanism of Action

Target of Action

Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions.

Mode of Action

The mode of action of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene likely involves its participation in carbon–carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromine atom in the compound would be replaced by another group, resulting in the formation of a new carbon–carbon bond.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , its primary effect would likely be the formation of new carbon–carbon bonds in organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can depend on the presence of a suitable transition metal catalyst, the temperature, and the pH of the reaction environment .

properties

IUPAC Name |

4-bromo-1-cyclohexyloxy-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJFRHSIVSDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.